3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid
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Overview
Description
3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid is a compound that features a fluorine atom and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.
Scientific Research Applications
3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure similar to 3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid but without the fluorine atom.
Fluoroimidazole: Compounds that contain both fluorine and imidazole rings but differ in the position of the fluorine atom.
Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the imidazole ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
438206-53-2 |
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Molecular Formula |
C6H5FN2O2 |
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-4(1-6(10)11)5-2-8-3-9-5/h1-3H,(H,8,9)(H,10,11) |
InChI Key |
RFMNRJRCGGJPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(=CC(=O)O)F |
Origin of Product |
United States |
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